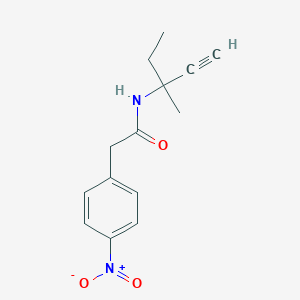![molecular formula C22H19ClN2O3 B6102567 N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide](/img/structure/B6102567.png)
N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide, commonly known as CPADH, is a synthetic compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. CPADH belongs to the class of hydrazide derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Wirkmechanismus
The exact mechanism of action of CPADH is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
CPADH has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. CPADH has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
CPADH has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been found to exhibit low toxicity, making it a safe compound to work with. However, CPADH has some limitations, including poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on CPADH. One area of interest is the development of new drugs based on CPADH for the treatment of various diseases. Another area of interest is the elucidation of the exact mechanism of action of CPADH, which could lead to the development of more effective drugs. Finally, further research is needed to explore the potential use of CPADH in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of CPADH can be achieved through a multi-step process involving the reaction of 4-chlorophenol with acetic anhydride to form 4-chloroacetophenone. This intermediate is then reacted with hydrazine hydrate to form 4-chlorophenylhydrazine, which is subsequently reacted with 2,2-diphenylacetyl chloride to form CPADH.
Wissenschaftliche Forschungsanwendungen
CPADH has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation-related conditions such as arthritis. CPADH has also shown promising anti-tumor activity, making it a potential candidate for the development of new anti-cancer drugs.
Eigenschaften
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2,2-diphenylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O3/c23-18-11-13-19(14-12-18)28-15-20(26)24-25-22(27)21(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,21H,15H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXOMAQBWWCTIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NNC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-({1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-1-naphthamide](/img/structure/B6102498.png)
![2-[4-[(2-amino-5-pyrimidinyl)methyl]-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6102500.png)
![5,7-diethyl-2-(1-ethyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B6102501.png)
![ethyl 5-[4-(dimethylamino)benzylidene]-2-(1-naphthylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6102512.png)
![1-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-4-(3-pyridinylmethyl)piperazine](/img/structure/B6102523.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B6102530.png)
![2-{4-[1-(methoxyacetyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine](/img/structure/B6102538.png)
![1,3-thiazolidine-2,4-dione 2-({2-[(4-chlorophenyl)sulfonyl]-1-methylethylidene}hydrazone)](/img/structure/B6102560.png)
![4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-[2,2,2-trifluoro-1-(2-furyl)ethyl]butanamide](/img/structure/B6102568.png)
![N-ethyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(4-pyridinylmethyl)acetamide](/img/structure/B6102581.png)
![2-[(3,4-diethoxyphenyl)acetyl]-3-[(3-methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6102584.png)
